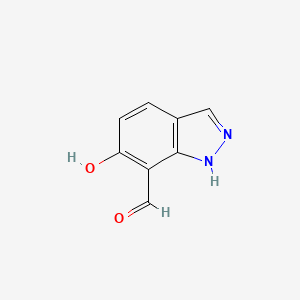

6-Hydroxy-1H-indazole-7-carbaldehyde

Description

Properties

IUPAC Name |

6-hydroxy-1H-indazole-7-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-4-6-7(12)2-1-5-3-9-10-8(5)6/h1-4,12H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJBDZKIIJEJMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Hydroxy 1h Indazole 7 Carbaldehyde and Its Core

Retrosynthetic Analysis of the 6-Hydroxy-1H-indazole-7-carbaldehyde Framework

A logical retrosynthetic analysis of this compound suggests that the primary disconnection would involve the formyl and hydroxyl groups, leading back to a simpler 6-hydroxy-1H-indazole precursor. The introduction of the C7-carbaldehyde group ortho to the C6-hydroxyl group is a key transformation that can be envisioned through established ortho-formylation reactions of phenols.

A plausible retrosynthetic pathway would be:

Disconnecting the C7-Carbaldehyde: The target molecule can be retrosynthetically disconnected at the C7-aldehyde, pointing to 6-hydroxy-1H-indazole as a key intermediate. This disconnection relies on known formylation reactions that act on activated aromatic rings, such as phenols.

Deconstructing the Indazole Core: The 6-hydroxy-1H-indazole intermediate can be further broken down through two main strategies for forming the pyrazole (B372694) ring:

Cyclization: This approach involves disconnecting the N1-N2 bond and the C7a-N1 bond, leading to a suitably substituted o-aminobenzaldehyde or a related derivative that can undergo intramolecular cyclization.

Metal-Catalyzed Cross-Coupling: Alternatively, disconnecting the C3-N2 bond or other key bonds within the pyrazole ring can lead to precursors suitable for metal-catalyzed coupling reactions, which assemble the indazole core from simpler aromatic components.

This analysis highlights that the synthesis can be approached either by building the indazole core first and then functionalizing it, or by constructing the ring from precursors that already contain the required oxygen functionality, which can later be elaborated to the final product.

De Novo Synthesis Approaches to the Indazole Nucleus

The formation of the indazole ring system from non-indazole precursors, known as de novo synthesis, is a cornerstone of preparing this heterocyclic family. These methods can be broadly categorized into cyclization reactions and metal-catalyzed couplings.

Cyclization Reactions in the Formation of Indazole Ring Systems

A variety of cyclization strategies have been developed to construct the indazole nucleus. These methods typically involve the formation of one or both of the nitrogen-containing ring's new bonds in the key ring-closing step.

Key cyclization approaches include:

From Hydrazones: A prevalent method involves the cyclization of arylhydrazones. For instance, the intramolecular palladium-catalyzed C-H amination of aminohydrazones provides a route to 1H-indazoles. ecu.edu Similarly, o-haloaryl N-sulfonylhydrazones can undergo copper-catalyzed cyclization to yield 1H-indazoles. ecu.edu

From o-Aminobenzonitriles: Ketimine species, prepared from o-aminobenzonitriles and organometallic reagents, can undergo copper-mediated N-N bond formation with oxygen as the oxidant to form 1H-indazoles in good to excellent yields. ecu.edu

From Nitroarenes: The reaction of N-tosylhydrazones with nitroaromatic compounds presents a transition-metal-free method for synthesizing 1H-indazoles. acs.org Another approach involves the treatment of 2-nitrobenzylamines with a base like sodium hydroxide (B78521) in methanol (B129727) to furnish 1N-hydroxyindazoles, which can be further processed. acs.org

From Dialkenyl Pyrazoles: A sequence involving thermal 6π-electrocyclization of dialkenyl pyrazoles followed by oxidation has been utilized to construct the indazole framework. nih.gov

These methods offer diverse pathways to the indazole core, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

Metal-Catalyzed Coupling Reactions in Indazole Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. Palladium and rhodium are prominent metals used in these transformations.

Palladium-Catalyzed Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds in indazole synthesis. This typically involves the coupling of a halogenated indazole precursor with a boronic acid, catalyzed by a palladium complex. wikipedia.org This method is highly efficient for creating new indazole derivatives. wikipedia.org

Rhodium-Catalyzed Reactions: Rhodium(III)-catalyzed C-H activation has emerged as an elegant strategy for indazole synthesis. One such approach involves the reaction of azobenzenes with aldehydes, where the azo group directs ortho C-H activation, leading to a [4+1] annulation to form N-aryl-2H-indazoles. organic-chemistry.orguni.edu Another rhodium-catalyzed method utilizes the double C-H activation and cross-coupling of aldehyde phenylhydrazones to produce 1H-indazoles. nih.gov

The following table summarizes some of the metal-catalyzed approaches to the indazole nucleus.

| Catalyst System | Reactants | Product Type | Reference |

| PdCl₂(dppf)·DCM / K₂CO₃ | Bromo-indazole carboxamide, Boronic acid | Substituted Indazoles | wikipedia.org |

| [Cp*RhCl₂]₂ / AgSbF₆ | Azobenzene, Aldehyde | N-aryl-2H-indazoles | organic-chemistry.orguni.edu |

| Rh(III) catalyst | Aldehyde phenylhydrazones | 1H-indazoles | nih.gov |

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound requires strategies for the regioselective introduction of the hydroxyl and carbaldehyde functionalities. This can be achieved either by functionalizing a pre-formed indazole core or by carrying the substituents through a de novo synthesis.

Strategies for ortho-Hydroxyl and ortho-Carbaldehyde Group Introduction

The key challenge in synthesizing this compound lies in the introduction of the carbaldehyde group at the C7 position, ortho to the hydroxyl group at C6. This arrangement is characteristic of products from several classic named reactions for the formylation of phenols. Assuming a precursor of 6-hydroxy-1H-indazole, the following methods are plausible for the ortho-formylation:

Reimer-Tiemann Reaction: This reaction employs chloroform (B151607) and a strong base to achieve ortho-formylation of phenols. wikipedia.orgbyjus.com The reactive species is dichlorocarbene (B158193), which undergoes electrophilic attack on the electron-rich phenoxide ring. wikipedia.orgbyjus.com This method is a classic approach for producing salicylaldehydes from phenols. byjus.com

Duff Reaction: The Duff reaction uses hexamine as the formylating agent, typically in the presence of an acid, to formylate activated aromatic rings like phenols, with a preference for the ortho position. uni.eduwikipedia.org

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, generated from a substituted amide like DMF and phosphorus oxychloride, to formylate electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemistrysteps.comyoutube.com

The table below outlines these potential formylation strategies.

| Reaction Name | Reagents | Key Features | References |

| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Ortho-formylation of phenols via dichlorocarbene intermediate. | wikipedia.orgbyjus.com |

| Duff Reaction | Hexamine ((CH₂)₆N₄), Acid (e.g., glyceroboric acid, TFA) | Ortho-formylation of phenols. | uni.eduwikipedia.orgmdma.ch |

| Vilsmeier-Haack | DMF, POCl₃ | Formylation of electron-rich arenes and heterocycles. | organic-chemistry.orgchemistrysteps.comyoutube.com |

Regioselective Functionalization of the Indazole Core

Achieving regioselectivity in the functionalization of the indazole ring is crucial. The electronic nature and steric hindrance of existing substituents play a significant role in directing incoming electrophiles or in metal-catalyzed C-H activation.

For the synthesis of this compound, the hydroxyl group at the C6 position is a strongly activating, ortho-para directing group. This inherent electronic preference strongly favors electrophilic substitution at the ortho (C5 and C7) and para (C3 is not available in this context) positions. In the case of formylation reactions like the Reimer-Tiemann and Duff reactions, the formation of a chelated intermediate with the phenolic oxygen can further enhance the selectivity for the ortho position (C7).

In metal-catalyzed C-H functionalization, directing groups are often employed to achieve high regioselectivity. For instance, the nitrogen of the pyrazole ring can act as a directing group in some rhodium-catalyzed reactions, guiding functionalization to the C7 position. chemistrysteps.com While direct C-H hydroxylation and formylation at these positions in a single pot are challenging, a stepwise approach involving the installation of one group followed by the other is a viable strategy. For example, a pre-existing 7-formyl-1H-indazole could potentially be hydroxylated at the C6 position, or a 6-hydroxy-1H-indazole could be formylated at C7 as discussed.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. For the synthesis of this compound, several green strategies can be envisioned.

The use of greener solvents is a cornerstone of sustainable synthesis. Traditional syntheses of indazoles often employ volatile and hazardous organic solvents. Alternative, more benign solvents such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) could potentially be used. For example, the synthesis of some indazole derivatives has been successfully achieved in ethanol using ammonium (B1175870) chloride as a mild acid catalyst. samipubco.com Another approach involves the use of PEG-400 as a recyclable and non-toxic solvent for the synthesis of 2H-indazoles. nih.gov

Energy efficiency is another key principle. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of 1H-indazoles from salicylaldehydes and hydrazine (B178648) hydrates has been shown to be significantly more efficient under microwave irradiation. ajrconline.orgajrconline.org This technique could be adapted for the synthesis of this compound to reduce energy consumption.

Table 2: Application of Green Chemistry Principles to Indazole Synthesis

| Green Chemistry Principle | Potential Application in Synthesis | Example from Indazole Chemistry | Expected Environmental Benefit |

|---|---|---|---|

| Use of Safer Solvents | Replacing chlorinated or aprotic polar solvents with ethanol or PEG. | Ammonium chloride catalyzed synthesis in ethanol. samipubco.com | Reduced solvent toxicity and easier disposal. |

| Catalysis | Employing recyclable heterogeneous or natural catalysts. | CuO nanoparticles on activated carbon or lemon peel powder. nih.govresearchgate.net | Minimization of catalyst waste and potential for continuous flow processes. |

| Energy Efficiency | Utilizing microwave irradiation instead of conventional heating. | Microwave-assisted synthesis of 1H-indazoles. ajrconline.orgajrconline.org | Reduced reaction times and lower energy consumption. |

Chemical Reactivity and Transformation Mechanisms of 6 Hydroxy 1h Indazole 7 Carbaldehyde

Reactivity of the Carbaldehyde Moiety

The aldehyde group in 6-hydroxy-1H-indazole-7-carbaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and redox processes.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbaldehyde is susceptible to attack by various nucleophiles. While specific studies on a broad range of nucleophilic additions to this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of other aromatic aldehydes, particularly those with an ortho-hydroxyl group.

One fundamental nucleophilic addition is the formation of cyanohydrins. The reaction of an aldehyde with hydrogen cyanide (HCN), typically catalyzed by a base, results in the formation of a cyanohydrin. libretexts.orgopenstax.org For this compound, this would involve the attack of a cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide by HCN to yield 2-hydroxy-2-(6-hydroxy-1H-indazol-7-yl)acetonitrile. libretexts.orgopenstax.org

The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, is another important class of nucleophilic addition reactions. nih.govyoutube.com These reactions are expected to proceed with the formation of a new carbon-carbon bond, leading to secondary alcohols. For instance, the reaction with a Grignard reagent (R-MgX) would likely yield (6-hydroxy-1H-indazol-7-yl)(R)methanol. The presence of the acidic hydroxyl group would necessitate the use of excess Grignard reagent to account for deprotonation.

Condensation Reactions and Schiff Base Formation

Condensation reactions involving the carbaldehyde moiety of this compound are well-documented, particularly the formation of Schiff bases (imines). These reactions involve the condensation of the aldehyde with primary amines, followed by the elimination of a water molecule. This reactivity is crucial in the synthesis of various derivatives and has been utilized in the preparation of biologically active compounds. samipubco.com

A notable example is the formation of Schiff base adducts with hemoglobin, where the aldehyde group reacts with the N-terminal valine residues of the protein. samipubco.com This type of reaction underscores the potential of this compound and similar compounds to interact with biological macromolecules.

Furthermore, condensation reactions with activated methylene (B1212753) compounds, such as the Knoevenagel condensation, are anticipated. While no specific examples with this compound are reported, salicylaldehydes readily undergo Knoevenagel condensation with compounds like malononitrile (B47326) or ethyl acetoacetate (B1235776) in the presence of a basic catalyst. nih.gov This suggests that this compound would similarly react to form substituted alkenes.

The Wittig reaction, another cornerstone of C=C bond formation, is also expected to be applicable. This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. The reactivity would be analogous to that of other aromatic aldehydes. nih.govbeilstein-journals.org

| Reaction Type | Reactant | Expected Product |

| Schiff Base Formation | Primary Amine (R-NH₂) | N-(Alkyl/Aryl)-1-(6-hydroxy-1H-indazol-7-yl)methanimine |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | 2-(6-Hydroxy-1H-indazol-7-ylmethylene)malononitrile |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | 6-Hydroxy-7-(alkenyl)-1H-indazole |

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde to a carboxylic acid, yielding 6-hydroxy-1H-indazole-7-carboxylic acid, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), and chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). The choice of oxidant and reaction conditions is crucial to avoid undesired side reactions, such as oxidation of the indazole ring or the hydroxyl group.

Reduction: The reduction of the aldehyde group to a primary alcohol, (6-hydroxy-1H-indazol-7-yl)methanol, is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, capable of reducing aldehydes and ketones without affecting other functional groups like esters or the aromatic ring. youtube.comyoutube.com For more resistant carbonyls, the more powerful reducing agent lithium aluminum hydride (LiAlH₄) can be employed, although it is less selective. youtube.com

| Transformation | Reagent | Product |

| Oxidation | KMnO₄, PCC, PDC | 6-Hydroxy-1H-indazole-7-carboxylic acid |

| Reduction | NaBH₄, LiAlH₄ | (6-Hydroxy-1H-indazol-7-yl)methanol |

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group at the 6-position of the indazole ring is a key site for functionalization, enabling the synthesis of a wide array of derivatives through reactions such as esterification and etherification.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This acylation reaction is typically carried out in the presence of a base or an acid catalyst. For example, reaction with an acid chloride (R-COCl) in the presence of a base like pyridine (B92270) would yield the corresponding ester, 7-formyl-1H-indazol-6-yl acetate.

Etherification: The synthesis of ethers from the hydroxyl group is a common transformation. O-alkylation can be achieved by reacting this compound with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃). samipubco.com This Williamson ether synthesis is a versatile method for introducing a variety of alkyl groups onto the phenolic oxygen.

| Reaction Type | Reagent | Product |

| Esterification | Acid Chloride (R-COCl) / Pyridine | 7-Formyl-1H-indazol-6-yl R-carboxylate |

| Etherification | Alkyl Halide (R-X) / K₂CO₃ | 6-(Alkoxy)-1H-indazole-7-carbaldehyde |

Functionalization via Phenolic Reactivity

The hydroxyl group activates the benzene (B151609) portion of the indazole ring towards electrophilic substitution reactions. The ortho and para positions relative to the hydroxyl group are the most nucleophilic. Given that the position para to the hydroxyl group is part of the fused pyrazole (B372694) ring, electrophilic attack is most likely to occur at the position ortho to the hydroxyl group, which is the 5-position of the indazole ring.

Reactions such as the Mannich reaction, which involves the aminoalkylation of an acidic proton, could potentially be applied. In the context of phenols, the Mannich reaction introduces an aminomethyl group onto the aromatic ring, typically ortho to the hydroxyl group. nih.gov This would lead to the formation of 5-(aminomethyl)-6-hydroxy-1H-indazole-7-carbaldehyde derivatives.

Furthermore, electrophilic substitution reactions common to phenols, such as halogenation or nitration, could potentially be directed to the 5-position, although the reactivity of the indazole ring itself towards such reagents must also be considered. chemicalbook.com The specific outcomes of these reactions on this compound would depend on the precise reaction conditions and the directing effects of the existing substituents.

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring System

The reactivity of the indazole ring system in "this compound" towards electrophilic and nucleophilic aromatic substitution is dictated by the electronic properties of the fused benzene and pyrazole rings, as well as the directing effects of the hydroxyl (-OH) and carbaldehyde (-CHO) substituents.

The indazole nucleus, a 10 π-electron aromatic system, is generally susceptible to electrophilic attack. The benzene portion of the molecule is activated towards electrophilic substitution by the electron-donating hydroxyl group at the C6 position. Conversely, the carbaldehyde group at the C7 position is electron-withdrawing and deactivates the ring.

In electrophilic aromatic substitution reactions, the hydroxyl group is a powerful activating, ortho-, para- directing group due to its ability to donate electron density to the aromatic ring via resonance. The carbaldehyde group, on the other hand, is a deactivating, meta- directing group, withdrawing electron density from the ring. The positions on the benzene ring available for substitution are C4 and C5. The C4 position is ortho to the activating -OH group and meta to the deactivating -CHO group. The C5 position is meta to the -OH group and ortho to the -CHO group. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is activated by the hydroxyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For "this compound," these reactions are expected to yield predominantly the 4-substituted product.

Nucleophilic aromatic substitution (SNAr) on the indazole ring is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. In the case of "this compound," the presence of the electron-withdrawing carbaldehyde group could potentially facilitate nucleophilic attack, particularly if a leaving group were present on the ring. However, without a suitable leaving group, direct nucleophilic aromatic substitution on a C-H bond is generally difficult to achieve under standard conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of -OH (at C6) | Influence of -CHO (at C7) | Predicted Reactivity |

| C4 | Activating (ortho) | Deactivating (meta) | Most Favorable |

| C5 | Deactivating (meta) | Deactivating (ortho) | Less Favorable |

Mechanistic Investigations of Key Transformations Involving this compound

While specific experimental mechanistic studies on "this compound" are not extensively documented in the literature, the mechanisms of its key transformations can be inferred from the general principles of electrophilic aromatic substitution and the known reactivity of substituted indazoles. Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, transition states, and the electronic factors governing reactivity in such systems. mdpi.comniscpr.res.innih.gov

A plausible mechanism for a representative electrophilic substitution, such as nitration, on "this compound" would proceed via the formation of a Wheland intermediate (also known as an arenium ion).

Postulated Mechanism for Nitration at the C4 Position:

Generation of the Electrophile: In a typical nitration reaction, sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Nucleophilic Attack: The electron-rich benzene ring of the indazole, activated at the C4 position by the hydroxyl group, attacks the nitronium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring.

Formation of the Wheland Intermediate: This attack forms a resonance-stabilized carbocation intermediate, the Wheland intermediate. The positive charge is delocalized over the ring and the pyrazole nitrogen atoms. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. The resonance structures that place the positive charge adjacent to the electron-donating hydroxyl group are particularly stabilizing.

Deprotonation and Re-aromatization: A weak base in the reaction mixture, such as water or the bisulfate ion, removes a proton from the C4 position of the Wheland intermediate. This restores the aromaticity of the benzene ring, leading to the formation of the final product, 4-nitro-6-hydroxy-1H-indazole-7-carbaldehyde.

DFT calculations could provide valuable insights into this mechanism by:

Modeling the transition state energies for attack at the C4 and C5 positions to confirm the regioselectivity.

Calculating the charge distribution in the ground state molecule to identify the most nucleophilic sites.

Visualizing the molecular orbitals (HOMO and LUMO) to understand the electronic nature of the reaction. nih.gov

Table 2: Key Mechanistic Features of Electrophilic Nitration of this compound

| Step | Description | Key Intermediates/Transition States | Role of Substituents |

| 1 | Generation of Nitronium Ion (NO₂⁺) | Nitronium ion | - |

| 2 | Nucleophilic Attack | Wheland Intermediate (Arenium Ion) | -OH group at C6 activates the C4 position for attack. |

| 3 | Resonance Stabilization | Resonance structures of the Wheland intermediate | Delocalization of positive charge, stabilized by the -OH group. |

| 4 | Deprotonation | Transition state for proton removal | - |

| Product | 4-Nitro-6-hydroxy-1H-indazole-7-carbaldehyde | - | Product formation driven by re-aromatization. |

Derivatization Strategies and Analogue Synthesis Based on 6 Hydroxy 1h Indazole 7 Carbaldehyde

Synthesis of Novel Analogs through Aldehyde Modification

The aldehyde group at the C7 position is a versatile functional handle for constructing a wide array of analogues. As a key intermediate, 1H-indazole-3-carboxaldehydes (a related isomer) have been shown to be convertible into various functional groups and heterocyclic systems, a principle that directly applies to the C7-aldehyde. nih.gov Common transformations allow for the extension of the scaffold, introduction of new pharmacophoric elements, and modulation of physicochemical properties.

Key synthetic transformations involving the C7-aldehyde include:

Reductive Amination: The reaction of the aldehyde with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields aminomethylindazole derivatives. This is one of the most powerful methods for generating chemical libraries due to the vast number of commercially available amines.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into alkenes, allowing for the introduction of various substituted vinyl groups. This can be used to append other aromatic or heterocyclic rings, extending the conjugation of the system.

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds (e.g., malonates, cyanoacetates) followed by further synthetic manipulations can lead to the formation of new carbocyclic or heterocyclic rings fused to the indazole core.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid, providing a handle for amide bond formation, or reduced to a primary alcohol, which can be further functionalized.

Heterocycle Formation: The aldehyde can serve as an electrophilic partner in condensation reactions with various dinucleophiles to construct a range of heterocyclic rings, such as oxazoles, thiazoles, and benzimidazoles. nih.gov

These modifications allow for the systematic probing of the space around the C7 position, which is crucial for optimizing interactions with biological targets.

Chemical Modifications at the Hydroxyl Position for Structure-Activity Relationship Studies

The phenolic hydroxyl group at the C6 position is a key hydrogen bond donor and can also act as a nucleophile. Its modification is a common strategy in SAR studies to determine the importance of this hydrogen bonding capability and to explore the steric and electronic requirements of a target's binding pocket.

Common modifications at the hydroxyl position include:

O-Alkylation (Ether Formation): Using a base (e.g., K₂CO₃, NaH) and an alkyl halide, a variety of alkyl or arylalkyl ethers can be synthesized. This removes the hydrogen bond donating ability of the phenol (B47542) and introduces steric bulk, which can be tuned by varying the nature of the alkyl group.

O-Acylation (Ester Formation): Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding esters. Esters can act as hydrogen bond acceptors and may also function as prodrugs, being cleaved by esterases in vivo to release the parent phenol.

Formation of Sulfonates: Reaction with sulfonyl chlorides can produce sulfonate esters, which can alter the electronic properties of the molecule and may serve as leaving groups for further nucleophilic substitution reactions.

The table below summarizes common reactions for modifying the C6-hydroxyl group for SAR exploration.

| Reaction Type | Reagents | Product | Purpose in SAR |

| O-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | 6-Alkoxy-1H-indazole-7-carbaldehyde | Remove H-bond donor, introduce steric bulk |

| O-Acylation | Acyl chloride (RCOCl), Base (e.g., Pyridine) | 6-Acyloxy-1H-indazole-7-carbaldehyde | Add H-bond acceptor, create potential prodrugs |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base | 6-(Sulfonyloxy)-1H-indazole-7-carbaldehyde | Modify electronics, introduce leaving group |

Functionalization of the Indazole Nitrogen Atoms (N1 and N2)

Functionalization of the indazole nitrogen atoms is a critical aspect of analogue synthesis, as the substituent's position (N1 vs. N2) can profoundly impact the molecule's three-dimensional shape, dipole moment, and biological activity.

The direct N-alkylation or N-acylation of NH-indazoles often yields a mixture of N1 and N2 isomers, presenting a significant synthetic challenge. nih.gov The regiochemical outcome is highly dependent on the reaction conditions (base, solvent, temperature) and the electronic and steric nature of both the indazole substituents and the electrophile. nih.govnih.gov

Studies on various substituted indazoles have established general principles that can be applied to the 6-hydroxy-7-carbaldehyde scaffold.

Effect of Substituents: Electron-withdrawing groups on the benzene (B151609) ring, particularly at the C7 position, tend to favor the formation of the N2-alkylated product. nih.govbeilstein-journals.org For instance, indazoles with C7-NO₂ or C7-CO₂Me substituents have shown excellent N2-regioselectivity (≥96%). nih.govbeilstein-journals.org The C7-carbaldehyde group in the target scaffold is also electron-withdrawing, suggesting a strong intrinsic preference for N2 substitution under many conditions.

Reaction Conditions: The choice of base and solvent is crucial. The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity for many indazoles, particularly those with certain C3 substituents. nih.gov Conversely, conditions involving bases like cesium carbonate or potassium carbonate in polar aprotic solvents like DMF can lead to different N1/N2 ratios. beilstein-journals.org

N-Acylation: Regioselective N-acylation is often suggested to favor the N1 position, which is considered the thermodynamically more stable regioisomer. beilstein-journals.org This can occur via direct acylation or through the isomerization of an initially formed N2-acylindazole to the more stable N1 product. beilstein-journals.org

The following table outlines how reaction parameters can influence the regioselectivity of N-alkylation based on general findings for substituted indazoles.

| Condition | General Outcome | Rationale |

| Substituent | C7-electron-withdrawing group (e.g., CHO, CO₂Me) | Favors N2-alkylation |

| Base/Solvent | NaH in THF | Often favors N1-alkylation |

| Base/Solvent | K₂CO₃ or Cs₂CO₃ in DMF | Can favor N2 or give mixtures |

| Electrophile | Bulky alkylating agents | May increase N1 selectivity |

Indazoles exist as two principal tautomers: the 1H-indazole and the 2H-indazole. For most simple indazoles, the 1H-tautomer is thermodynamically more stable. beilstein-journals.org However, the derivatization reaction proceeds via the deprotonated indazolide anion, where the negative charge is delocalized across both nitrogen atoms.

The position of substitution (N1 or N2) is determined by the relative nucleophilicity of the two nitrogen atoms in the anion and any coordinating effects of the cation. The presence of the 6-hydroxy and 7-carbaldehyde substituents significantly influences the electronic distribution in both the neutral tautomers and the anion. The electron-withdrawing 7-carbaldehyde group is expected to increase the acidity of the N1-proton but can make the N2 atom more nucleophilic in the resulting anion, thus favoring N2-derivatization. nih.gov The tautomeric equilibrium and the subsequent reaction pathway are a delicate balance of steric effects, electronic effects, and reaction conditions.

Scaffold Hopping and Library Generation from 6-Hydroxy-1H-indazole-7-carbaldehyde

Scaffold hopping is a medicinal chemistry strategy that involves replacing a central molecular core (the scaffold) with a different one while retaining similar biological activity. uniroma1.it This is done to discover new intellectual property, improve properties like solubility or metabolic stability, or find novel binding modes. The indazole nucleus is often considered a bioisostere of the indole (B1671886) nucleus. nih.gov A documented strategy involves scaffold hopping from an indole core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2, demonstrating the viability of this approach within the indazole chemical space. nih.gov Starting from this compound, one could replace the indazole core with other bicyclic heterocycles like benzimidazoles, indoles, or pyrazolopyrimidines while retaining the key hydroxyl and carbaldehyde-derived functionalities at equivalent positions.

The synthesis of a chemical library from this compound involves the systematic and combinatorial application of the derivatization strategies discussed above. A library design could involve:

Core Preparation: Synthesis of the starting this compound.

Parallel Derivatization: Dividing the core material into pools to be modified at each of the three functional handles.

Pool A (Aldehyde): A set of diverse amines are used for reductive amination.

Pool B (Hydroxyl): A set of diverse alkyl halides are used for O-alkylation.

Pool C (Nitrogen): A set of diverse alkylating agents are used under conditions designed to favor either N1 or N2 substitution.

Combinatorial Synthesis: The products from one pool can be used as starting materials for derivatization in another, rapidly generating a large number of unique analogues.

This approach allows for a comprehensive exploration of the SAR for this scaffold, enabling the development of potent and selective compounds for various biological targets. nih.gov

Computational and Theoretical Investigations of 6 Hydroxy 1h Indazole 7 Carbaldehyde

Electronic Structure Analysis and Molecular Orbital Theory of the Indazole Core

The electronic structure of the indazole core, a fused benzene (B151609) and pyrazole (B372694) ring system, is fundamental to its chemical properties. nih.gov Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. bccampus.ca In this framework, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability. researchgate.net

Computational studies using methods like Density Functional Theory (DFT) have been employed to investigate the electronic properties of various indazole derivatives. researchgate.net For instance, quantum chemical calculations on substituted 1H-indazoles, such as 4-hydroxy-1H-indazole, have been performed to determine parameters like HOMO and LUMO energies. These calculations help in understanding the influence of substituents on the electronic distribution of the indazole ring. The hydroxyl (-OH) and carbaldehyde (-CHO) groups on 6-Hydroxy-1H-indazole-7-carbaldehyde are expected to significantly modulate the electronic properties of the parent indazole core through their electron-donating and electron-withdrawing effects, respectively.

The formation of molecular orbitals involves the combination of atomic orbitals. Bonding molecular orbitals, which are lower in energy than the original atomic orbitals, result from constructive, in-phase overlap. youtube.com Conversely, antibonding molecular orbitals, which are higher in energy, arise from destructive, out-of-phase overlap. youtube.com The distribution and energies of these orbitals, particularly the frontier orbitals (HOMO and LUMO), dictate the molecule's behavior in chemical reactions and its spectroscopic properties. bccampus.caresearchgate.net

Table 1: Calculated Electronic Properties of a Related Indazole Derivative (4-hydroxy-1H-indazole) in Gas Phase (Note: Data is for a related compound and serves as an illustrative example of parameters obtained through computational analysis.)

| Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| B3LYP/6-31G++(d,p) | -8.962 | -0.117 | 8.845 |

| HF/6-31G++(d,p) | -9.231 | 1.837 | 11.068 |

Source: Adapted from theoretical evaluations of indazole derivatives. researchgate.net

Conformational Analysis of this compound and its Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the primary points of conformational flexibility are the rotation of the hydroxyl (-OH) and carbaldehyde (-CHO) functional groups relative to the indazole ring. The planarity of the molecule can be influenced by intramolecular hydrogen bonding between the 6-hydroxy and 7-carbaldehyde groups, which can lock the substituents into a specific orientation.

Theoretical calculations are instrumental in determining the most stable conformations by calculating the potential energy surface as a function of specific dihedral angles. For example, studies on (1H-indazol-1-yl)methanol derivatives have used X-ray crystallography and computational methods to determine the torsion angles of the substituent. nih.gov In one study, the calculated torsion angles for the N2–N1–C–O and N1–C–O–H bonds were found to be around 85-86° and 100-101° for nitro-substituted derivatives. nih.gov Similar computational approaches can be applied to this compound to predict the preferred orientation of its functional groups, which is critical for understanding its crystal packing and interactions with biological targets.

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is crucial for predicting the feasibility and outcome of chemical reactions. For indazole derivatives, various synthetic pathways have been computationally investigated.

One common route to functionalized indazoles involves the nitrosation of indoles. This reaction proceeds through a multi-step pathway that begins with the nitrosation at the C3 position of an indole (B1671886), leading to an oxime intermediate. This is followed by a ring-opening and subsequent ring-closure to form the 1H-indazole-3-carboxaldehyde product. nih.gov

Another powerful method for synthesizing indazoles is through transition-metal-catalyzed C-H activation and annulation reactions. nih.gov For example, rhodium-catalyzed reactions have been mechanistically studied, proposing the formation of a rhodacycle intermediate followed by migratory insertion and subsequent cyclization steps. nih.gov These computational models of reaction pathways provide a framework for optimizing reaction conditions and designing new synthetic routes to compounds like this compound.

Quantum Chemical Characterization of Tautomeric Forms (1H, 2H)

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring nitrogen. nih.govresearchgate.net The relative stability of these tautomers significantly influences the compound's physical, chemical, and biological properties. nih.gov

Quantum chemical calculations have been extensively used to determine the energetic differences between these forms. For the parent indazole molecule, computational studies at various levels of theory, including MP2/6-31G** and B3LYP, consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer by approximately 15 kJ·mol⁻¹ in the gas phase. nih.govnih.govresearchgate.net This preference for the 1H form is generally maintained for most substituted indazoles. mdpi.com However, the relative stability can be influenced by the nature and position of substituents, as well as by solvent effects and intermolecular interactions like hydrogen bonding, which can stabilize the 2H form in some specific cases. mdpi.combgu.ac.il For this compound, the 1H tautomer is the expected predominant form.

Table 2: Relative Stability of Indazole Tautomers

| Tautomer | General Stability | Reason |

| 1H-Indazole | More Stable | Benzenoid structure, thermodynamically favored. researchgate.net |

| 2H-Indazole | Less Stable | Quinonoid structure, higher in energy. researchgate.net |

Source: Based on general findings from computational and experimental studies. nih.govresearchgate.netmdpi.com

In Silico Modeling for Mechanistic Biological Investigations

In silico modeling encompasses a range of computational techniques used to predict the biological activity and investigate the mechanism of action of potential drug candidates. For indazole derivatives, which are known to exhibit a wide range of biological activities including kinase inhibition, these methods are particularly valuable. nih.govresearchgate.net

Mechanistic investigations can be performed using molecular docking, which predicts the binding mode and affinity of a ligand (like this compound) to the active site of a target protein. This helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the molecule's biological effect. nih.gov

Furthermore, programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the molecule's structure. researchgate.net Other computational analyses can predict pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and potential toxicity. researchgate.net For example, in silico studies on novel indazole derivatives have successfully predicted their anti-inflammatory potential and identified promising candidates for further development. researchgate.net These computational tools allow for the rational design of new derivatives of this compound with potentially enhanced biological activity.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Hydroxy 1h Indazole 7 Carbaldehyde Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for unambiguously determining the molecular structure of complex heterocyclic compounds like 6-Hydroxy-1H-indazole-7-carbaldehyde. By analyzing the chemical shifts (δ), coupling constants (J), and integration of proton (¹H) and carbon-¹³ (¹³C) signals, the precise arrangement of atoms and functional groups can be mapped.

For this compound, ¹H NMR would be expected to show distinct signals for each of the aromatic protons, the N-H proton of the indazole ring, the hydroxyl proton, and the aldehyde proton. The aldehyde proton (CHO) would appear significantly downfield, typically in the range of 9.5-10.5 ppm. The hydroxyl (OH) proton's shift would be broad and variable depending on the solvent and concentration, while the N-H proton of the indazole ring would also present as a broad singlet at a downfield chemical shift, as seen in the parent 1H-indazole. chemicalbook.com The aromatic protons on the benzene (B151609) ring portion would exhibit chemical shifts and coupling patterns influenced by the electron-donating hydroxyl group and the electron-withdrawing aldehyde group.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The carbonyl carbon of the aldehyde group would be highly deshielded, appearing far downfield (typically 190-200 ppm). The carbon atoms attached to the hydroxyl group and those within the heterocyclic ring would also have characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish connectivity between protons and carbons, confirming the substitution pattern on the indazole ring.

While specific data for the title compound is scarce, the expected values can be inferred from related structures. For instance, the parent 1H-indazole shows characteristic aromatic proton signals between 7.1 and 8.1 ppm and an N-H proton above 13 ppm in DMSO-d₆. chemicalbook.com

Table 6.1.1: Representative ¹H NMR Data for 1H-Indazole

| Proton Assignment | Chemical Shift (ppm) in DMSO-d₆ |

| H-3 | 8.08 |

| H-4 | 7.77 |

| H-5 | 7.11 |

| H-6 | 7.35 |

| H-7 | 7.55 |

| N-H | 13.04 |

| Data sourced from spectral database for 1H-Indazole. chemicalbook.com |

Advanced Mass Spectrometry for Product Identification and Purity Assessment

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elemental composition of synthesized compounds like this compound, as well as for identifying any impurities. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides highly accurate mass measurements, typically to within a few parts per million (ppm).

For this compound (C₈H₆N₂O₂), the expected exact mass would be calculated and compared against the experimentally measured value to confirm its elemental formula. The molecular weight of the compound is 162.15 g/mol . Fragmentation patterns observed in tandem MS (MS/MS) experiments offer further structural confirmation. Characteristic losses, such as the loss of CO (28 Da) from the aldehyde group or other signature cleavages of the indazole ring system, would provide unequivocal evidence of the molecule's identity.

Studies on related indazole-3-carboxamide derivatives show characteristic fragment ions corresponding to the indazole acylium cation, which helps in identifying the core structure during metabolic studies. chemicalbook.com Similarly, fragmentation of this compound would be expected to yield stable ions that reflect its specific substitution pattern.

Table 6.2.1: Molecular Weight and Composition of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₈H₆N₂O₂ | 162.15 |

| 1H-Indazole-7-carbaldehyde | C₈H₆N₂O | 146.15 nih.gov |

| 6-Hydroxy-1H-indazole | C₇H₆N₂O | 134.14 nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions for this compound, assuming a suitable single crystal can be grown.

For example, crystallographic studies of other indazole derivatives have revealed that they can form hydrogen-bonded dimers or catemers (chain-like structures) in the solid state. researchgate.net The analysis of this compound would likely reveal a complex network of hydrogen bonds that dictates its solid-state properties.

Table 6.3.1: Predicted Structural Parameters for Indazole Derivatives

| Structural Feature | Typical Value / Observation | Significance |

| C=O Bond Length | ~1.20 - 1.23 Å | Confirms aldehyde carbonyl group |

| C-O (hydroxyl) Bond Length | ~1.35 - 1.39 Å | Confirms phenolic hydroxyl group |

| N-N Bond Length | ~1.35 Å | Characteristic of the indazole ring |

| Hydrogen Bonding | O-H···N, N-H···O, C-H···O | Dictates crystal packing and stability |

| Values are typical and serve as a reference for expected findings from an X-ray analysis. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary due to different selection rules.

For this compound, the IR spectrum would be expected to show several key absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A moderate band around 3100 cm⁻¹ for the N-H stretch of the indazole ring.

A strong, sharp band around 1660-1700 cm⁻¹ for the C=O stretching of the aromatic aldehyde.

Multiple bands between 1450-1600 cm⁻¹ corresponding to the C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=C and C=N ring vibrations often produce strong signals. Surface-enhanced Raman spectroscopy (SERS) has been used to study the parent 1H-indazole, showing that the molecule interacts with metal surfaces via its nitrogen atoms and π-system, providing insights into its surface activity. nih.gov A similar analysis of the title compound could elucidate the roles of the different functional groups in surface interactions.

Table 6.4.1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 | Broad, Strong |

| Indazole N-H | N-H stretch | ~3100 | Moderate |

| Aldehyde (C=O) | C=O stretch | 1660-1700 | Sharp, Strong |

| Aromatic/Heterocyclic | C=C, C=N stretch | 1450-1600 | Multiple, Moderate-Strong |

| Aromatic C-H | C-H stretch | 3000-3100 | Weak-Moderate |

| These are generalized ranges and the exact positions would depend on the specific molecular environment and intermolecular interactions. |

Applications of 6 Hydroxy 1h Indazole 7 Carbaldehyde in Contemporary Organic Synthesis

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

6-Hydroxy-1H-indazole-7-carbaldehyde is a highly valued intermediate in the synthesis of complex organic molecules, particularly those with pharmaceutical and biological significance. The indazole core is a recognized pharmacophore, and the presence of both a hydroxyl and an aldehyde group offers multiple points for chemical modification, enabling the construction of intricate molecular frameworks. researchgate.netresearchgate.net

The aldehyde functional group is particularly reactive and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Wittig reactions, Horner-Wadsworth-Emmons reactions, and aldol (B89426) condensations, which are fundamental transformations in the assembly of complex natural products and other target molecules. Furthermore, the aldehyde can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of functional group interconversions and subsequent elaborations.

The hydroxyl group, on the other hand, can be alkylated, acylated, or used as a directing group in various metal-catalyzed reactions. This dual functionality allows for a stepwise or orthogonal chemical strategy, where one functional group can be manipulated while the other remains protected or unreactive, a key consideration in multi-step synthesis.

Table 1: Key Reactions of Aldehyde and Hydroxyl Groups

| Functional Group | Reaction Type | Potential Products |

| Aldehyde | Wittig Reaction | Alkenes |

| Aldol Condensation | β-Hydroxy carbonyls | |

| Oxidation | Carboxylic acids | |

| Reduction | Alcohols | |

| Hydroxyl | Alkylation | Ethers |

| Acylation | Esters |

This table is generated based on general organic chemistry principles and the known reactivity of the functional groups present in the molecule.

Utilization as a Building Block for Diverse Heterocyclic Scaffolds

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry, and this compound is a prime starting material for this purpose. The ortho-positioning of the aldehyde and the indazole nitrogen atoms facilitates cyclization reactions to form a variety of fused pyrazole (B372694) systems.

For instance, through multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step, this compound can be used to synthesize complex heterocyclic structures like pyrazolo[3,4-b]quinolines. researchgate.netuj.edu.plijprajournal.com These scaffolds are of significant interest due to their prevalence in biologically active compounds. ijprajournal.comnih.gov Similarly, it can serve as a precursor for the synthesis of pyrazolo[4,3-c]pyridines and pyrazolo[3,4-b]pyridines, which are also important heterocyclic cores in drug discovery. nih.govrsc.org

The general strategy often involves the condensation of the aldehyde group with an appropriate amine-containing reactant to form a Schiff base intermediate, which then undergoes an intramolecular cyclization to yield the desired fused heterocyclic system. The specific outcome of the reaction can be tuned by the choice of reactants and reaction conditions.

Table 2: Examples of Heterocyclic Scaffolds from Indazole Aldehydes

| Reactant(s) | Resulting Heterocyclic Scaffold | Reference |

| 5-Aminopyrazolone, Dimedone | Pyrazolo[3,4-b]quinoline | researchgate.net |

| Aminopyrazole, 1,3-Dicarbonyl compound | Pyrazolo[3,4-b]pyridine | nih.gov |

| Hydrazine (B178648), 2-Chloro-3-formylpyridine | Pyrazolo[3,4-b]pyridine | nih.gov |

This table provides examples of similar reactions with related indazole aldehydes, suggesting the potential of this compound in these transformations.

Application in the Design and Synthesis of Ligands for Metal Complexes

The indazole moiety, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions. The derivatization of this compound, particularly through the formation of Schiff bases, provides a route to multidentate ligands that can form stable complexes with a variety of transition metals. researchgate.netnih.govnih.gov

Schiff bases are typically synthesized through the condensation of the aldehyde group with a primary amine. The resulting imine nitrogen, along with the indazole nitrogens and the phenolic oxygen, can act as coordination sites. These metal complexes have diverse applications, for example, as catalysts in organic reactions or as materials with interesting magnetic and electronic properties. nih.govnih.gov The specific coordination geometry and the properties of the resulting metal complex can be fine-tuned by varying the metal ion and the substituent on the primary amine used in the Schiff base formation. researchgate.netnih.gov

Integration into Materials Science for Functional Organic Materials

The development of functional organic materials, particularly for applications in electronics and optoelectronics, is a rapidly growing field of research. Indazole derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com The rigid, planar structure of the indazole ring system, combined with its electronic properties, makes it a suitable scaffold for the construction of these materials.

This compound can be used as a building block to synthesize larger, conjugated systems with tailored electronic and photophysical properties. For example, the aldehyde group can be used to extend the conjugation of the molecule through reactions like the Knoevenagel or Wittig reactions, leading to the formation of dyes and pigments with potential applications in materials science. researchgate.net The hydroxyl group can also be modified to tune the solubility and solid-state packing of the resulting materials, which are crucial factors for device performance.

Precursor for Advanced Fluorescent Probes in Chemical Biology Research

Fluorescent probes are indispensable tools in chemical biology for visualizing and studying biological processes in real-time. Schiff bases derived from aldehydes and amines are a well-known class of fluorescent compounds. nih.govjocpr.commonash.edu The condensation of this compound with various amino compounds can lead to the formation of Schiff base derivatives with interesting photophysical properties. researchgate.netiosrjournals.orgnih.gov

The fluorescence of these probes can be sensitive to their local environment, such as polarity, pH, or the presence of specific metal ions. nih.govnih.gov This "turn-on" or "turn-off" fluorescence response upon binding to a target analyte makes them valuable as sensors. The inherent fluorescence of the indazole ring can be modulated and enhanced by the formation of the Schiff base and subsequent coordination with metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov The specific design of the probe, including the choice of the amine component, can be tailored to achieve selectivity for a particular target. nih.gov

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the production of functionalized indazoles is the development of synthetic pathways that are not only high-yielding but also align with the principles of green chemistry. rsc.org Current research aims to move beyond classical methods, which can involve harsh conditions or multi-step procedures, towards more atom-economical and environmentally benign alternatives. samipubco.com

Future efforts will likely concentrate on several key areas:

Catalyst-Based Approaches: The use of transition-metal, acid/base, and organocatalysts has already shown significant promise in advancing indazole synthesis. benthamdirect.comingentaconnect.com Research will continue to identify novel catalytic systems that can facilitate the construction of the 6-hydroxy-1H-indazole-7-carbaldehyde core with greater efficiency and selectivity, potentially from more readily available starting materials. This includes the use of sustainable heterogeneous catalysts, such as copper oxide nanoparticles, which offer the advantage of easy recovery and recyclability. acs.org

Green Chemistry Methods: Emphasis is being placed on synthetic strategies that minimize waste and avoid hazardous reagents. rsc.org This includes the use of greener solvents like PEG-400, solvent-free "grinding" protocols, and photo-organocatalysis which utilizes visible light to drive reactions. rsc.orgsamipubco.comacs.org Such methods reduce the environmental impact and can lead to safer, more cost-effective manufacturing processes. samipubco.com

One-Pot Syntheses: Combining multiple reaction steps into a single, streamlined process (a "one-pot" or "tandem" reaction) is a key goal for improving efficiency. For indazoles, this could involve developing catalytic systems that mediate both C-N and N-N bond formations in a single operation, thereby reducing the need for intermediate purification steps and minimizing solvent usage. acs.org

| Synthetic Strategy | Objective | Potential Advantages | Relevant Research Focus |

| Advanced Catalysis | Increase reaction efficiency and selectivity. | Lower catalyst loading, milder reaction conditions, higher yields. nih.gov | Transition-metal complexes, organocatalysts, heterogeneous nanocatalysts. benthamdirect.comacs.org |

| Green Solvents/Conditions | Reduce environmental impact and improve safety. | Minimized hazardous waste, lower energy consumption, enhanced sustainability. rsc.orgacs.org | Photo-organocatalysis, reactions in PEG-400 or water, solvent-free grinding. rsc.orgsamipubco.comacs.org |

| Tandem/One-Pot Reactions | Streamline multi-step syntheses. | Reduced workup and purification steps, improved atom economy, less solvent waste. | Multi-component reactions, catalytic cascade sequences. acs.orgresearchgate.net |

Exploration of Novel Reactivity Patterns for Diversification

The this compound scaffold possesses three key functional groups ripe for chemical exploration: the phenolic hydroxyl group, the aromatic aldehyde, and the pyrazole (B372694) N-H proton. A significant future challenge is to unlock novel reactivity patterns at these sites to rapidly generate diverse libraries of analogues for biological screening.

Key areas of exploration include:

Aldehyde Transformations: Beyond standard reductive amination or oxidation, research can explore less common aldehyde chemistries to introduce novel functionalities. This could involve multicomponent reactions where the aldehyde participates in forming more complex heterocyclic systems fused to the indazole core.

Hydroxyl Group Derivatization: The hydroxyl group serves as a handle for introducing a wide array of substituents via etherification or esterification. Future work will focus on developing highly selective methods that can proceed in the presence of the other sensitive functional groups on the molecule.

C-H Functionalization: Direct C-H activation on the indazole core represents a powerful, atom-economical strategy for diversification. nih.gov While challenging, developing methods to selectively functionalize the C-3, C-4, or C-5 positions of the 6-hydroxy-7-formyl-1H-indazole scaffold would provide rapid access to new chemical space without the need for pre-functionalized starting materials.

Advanced Strategies for Regioselective Functionalization

A persistent challenge in indazole chemistry is controlling regioselectivity during functionalization, particularly at the two nitrogen atoms of the pyrazole ring (N1 and N2). researchgate.netrsc.org The electronic properties of substituents on the benzene (B151609) ring can influence the outcome, but achieving exclusive selectivity for one isomer over the other often requires carefully tailored strategies.

Future research will focus on:

Selective N-Alkylation/Arylation: Developing robust and scalable methods to selectively introduce substituents at either the N1 or N2 position is a high priority. rsc.org Recent advances have shown that thermodynamic control can be leveraged to achieve high selectivity for N1 alkylation, a procedure that has been successfully demonstrated on a large scale. researchgate.netrsc.org Further research into substrate scope and alternative catalytic systems is needed.

Orthogonal Protecting Groups: The development and application of orthogonal protecting group strategies will be crucial. This would allow for the selective protection of one nitrogen atom (e.g., N1), enabling functionalization at the other (N2), followed by deprotection. This approach provides precise control over the final structure.

Directed Functionalization: Installing a directing group at a specific position on the indazole ring can guide a catalyst to functionalize an adjacent C-H bond. This strategy offers a promising route to achieving regioselectivity in C-H activation reactions that would otherwise be difficult to control.

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new indazole-based molecules, the integration of modern automation and flow chemistry technologies is essential. These platforms offer significant advantages in terms of speed, safety, reproducibility, and scale-up. acs.orgresearchgate.net

Flow Chemistry for Indazole Synthesis: Continuous flow chemistry has emerged as a powerful alternative to traditional batch synthesis, especially for reactions that are hazardous or difficult to control on a large scale. mdpi.com The synthesis of indazoles, which can involve toxic reagents like hydrazine (B178648) or generate significant heat, is well-suited for flow reactors that offer superior heat transfer and safety containment. researchgate.net This technology enables a safer, more reliable, and scalable route to key indazole intermediates. acs.orgresearchgate.net

Automated Synthesis Platforms: Robotic systems can perform chemical synthesis, purification, and analysis with minimal human intervention. sigmaaldrich.comwikipedia.org These platforms can be used for high-throughput experimentation to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to find the optimal process for synthesizing or functionalizing this compound. mit.edu

Data-Driven Synthesis: The combination of automation with machine learning algorithms creates powerful, data-driven platforms for chemical synthesis. nih.gov Such systems can autonomously plan experiments, execute them, analyze the results, and use the data to design the next set of experiments, dramatically accelerating the optimization of synthetic routes and the discovery of new molecules. nih.gov

| Technology | Application to Indazole Research | Key Advantages |

| Flow Chemistry | Synthesis of the indazole core and subsequent functionalization reactions. | Enhanced safety, improved heat/mass transfer, scalability, reproducibility. mdpi.comresearchgate.net |

| Automated Synthesis | High-throughput screening of reaction conditions and library synthesis for drug discovery. | Increased speed and efficiency, reduced human error, access to larger chemical space. sigmaaldrich.commit.edu |

| High-Throughput Screening | Profiling of synthesized indazole libraries against panels of biological targets (e.g., kinases). | Rapid identification of lead compounds and understanding of structure-activity relationships. nih.govnih.govacs.org |

Computational Design of Next-Generation Indazole-Based Research Tools

Computational chemistry and structure-based drug design are indispensable tools for modern medicinal chemistry. These in silico methods allow researchers to design and prioritize molecules for synthesis, saving considerable time and resources. For the indazole scaffold, which is a core component of numerous kinase inhibitors, these approaches are particularly valuable. rsc.orgnih.gov

Future directions in this area include:

Structure-Based Design: Using the X-ray crystal structures of target proteins, such as kinases, computational docking can predict how derivatives of this compound might bind. nih.gov This allows for the rational design of new analogues with improved potency and selectivity.

Pharmacophore Modeling and Virtual Screening: Computational models can be built based on the known structural requirements for binding to a specific target. These models can then be used to screen large virtual libraries of compounds to identify new indazole derivatives that are likely to be active.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. benthamdirect.com This allows chemists to filter out compounds with predicted poor drug-like properties early in the design process, focusing synthetic efforts on the most promising candidates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Hydroxy-1H-indazole-7-carbaldehyde, and how can purity be optimized?

- Methodology : The compound can be synthesized via oxidation of 6-hydroxy-1H-indazole-7-methanol using manganese(IV) oxide in dichloromethane (yield: ~85%) or via Ru-catalyzed oxidation under mild aqueous conditions (yield: ~70%) . Purity optimization requires post-synthesis purification via preparative HPLC with a C18 column (gradient: 5–95% acetonitrile in water, 0.1% formic acid) and characterization by -NMR (δ 9.8–10.2 ppm for aldehyde proton) .

Q. How can structural discrepancies in reported molecular formulas (e.g., CHBrFIN vs. CHNO) be resolved?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical: 178.16 g/mol for CHNO) and X-ray crystallography to resolve atomic connectivity. Cross-validate with FT-IR (stretching at ~1680 cm for aldehyde C=O) and -NMR (δ ~190 ppm for aldehyde carbon) .

Q. What are the stability considerations for storing this compound?

- Methodology : The compound is sensitive to air and moisture due to its aldehyde and hydroxyl groups. Store under argon at –20°C in amber vials. Monitor degradation via TLC (silica gel, ethyl acetate/hexane 1:1) and HPLC (retention time: ~6.2 min) over 30 days to assess stability .

Advanced Research Questions

Q. How do substituent positions (hydroxy at C6, aldehyde at C7) influence regioselectivity in nucleophilic addition reactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. Experimentally, react with Grignard reagents (e.g., methylmagnesium bromide) in THF at –78°C. Analyze regioselectivity via -NMR integration of secondary alcohol products (e.g., δ 1.2–1.5 ppm for CH) and LC-MS to confirm adduct masses .

Q. What strategies mitigate competing side reactions (e.g., aldol condensation) during functionalization of the aldehyde group?

- Methodology : Use bulky Lewis acids (e.g., MgBr) to stabilize the aldehyde intermediate. Conduct reactions under low temperatures (0–5°C) and anhydrous conditions. Monitor by -NMR if fluorinated reagents are used, or employ in-situ IR to track aldehyde depletion .

Q. How can computational models predict the compound’s bioavailability for CNS-targeted drug discovery?

- Methodology : Use QSAR models (e.g., SwissADME) to calculate log P (predicted: ~1.2), topological polar surface area (TPSA: ~70 Ų), and blood-brain barrier (BBB) penetration. Validate with in vitro permeability assays (e.g., PAMPA-BBB) and compare with structurally similar indazole derivatives (e.g., 7-fluoro analogs) .

Q. What analytical techniques resolve contradictions in reported biological activity data for indazole derivatives?

- Methodology : Perform dose-response assays (e.g., IC for kinase inhibition) with strict controls (e.g., DMSO <0.1%). Use orthogonal methods like SPR (surface plasmon resonance) for binding affinity and cryo-EM for target engagement visualization. Cross-reference with PubChem BioAssay data (CID: 137024750) .

Data Contradiction Analysis

- Key Issue : Discrepancies in molecular formula (CHBrFIN vs. CHNO) suggest possible misannotation or isomerism.

Experimental Design Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.